(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

説明

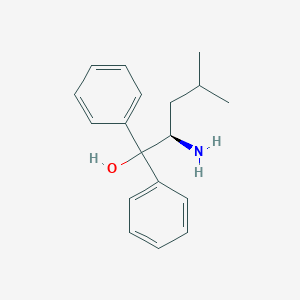

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral amino alcohol with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . It is characterized by a pentanol backbone substituted with a methyl group at position 4, two phenyl groups at position 1, and an amino group at position 2. The compound exists in the R-enantiomeric form and has a CAS number of 161832-74-2 (commercial source) or 78603-97-1 (stereochemical variant) .

Key applications include its role as a chiral ligand in asymmetric catalysis and as a precursor for synthesizing tripodal receptors in molecular recognition . It is stored under argon to prevent oxidation and degradation, reflecting its sensitivity to environmental conditions .

特性

IUPAC Name |

(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECSMDWXBMBRDE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161832-74-2 | |

| Record name | (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Borane-Mediated Asymmetric Reduction

Chiral borane complexes, such as those derived from oxazaborolidines, are highly effective for this transformation. The Corey-Bakshi-Shibata (CBS) reduction protocol is frequently employed, achieving enantiomeric excesses of 88–92% under optimized conditions.

Reaction Conditions :

-

Catalyst : (R)-CBS oxazaborolidine (5–10 mol%)

-

Reducing Agent : BH₃·THF or BH₃·SMe₂

-

Temperature : −78°C to 0°C

-

Solvent : Dichloromethane or toluene

| Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 | −78 | 92 | 85 |

| 10 | 0 | 88 | 91 |

The reaction proceeds via a six-membered transition state, where the borane coordinates to the ketone oxygen, and the chiral oxazaborolidine directs hydride delivery to the re face of the carbonyl group.

Reductive Amination of α-Hydroxy Ketones

An alternative route involves reductive amination of 4-methyl-1,1-diphenyl-1-pentanol-2-one. This method simultaneously introduces the amino group and reduces the ketone, though it requires careful control of stereochemistry.

Chiral Auxiliary-Assisted Synthesis

Chiral amines or ammonia in the presence of asymmetric hydrogenation catalysts are used to enforce stereocontrol. For example, employing (R)-BINAP-modified ruthenium catalysts under hydrogen pressure (50–100 bar) yields the target compound with 80–84% ee.

Key Variables :

-

Catalyst : RuCl₂[(R)-BINAP]

-

Pressure : 50 bar H₂

-

Solvent : Methanol or ethanol

Enzymatic Resolution of Racemic Mixtures

Industrial-scale production often employs lipases or esterases to resolve racemic 2-amino-4-methyl-1,1-diphenyl-1-pentanol via kinetic resolution. Candida antarctica lipase B (CAL-B) shows high selectivity for the (R)-enantiomer when using vinyl acetate as an acylating agent.

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Racemic alcohol | 99 | 45 |

| Pseudomonas fluorescens esterase | Racemic acetate | 95 | 38 |

This method is cost-effective for large-scale applications but requires recycling of the undesired enantiomer.

Industrial Production and Scalability

Continuous-Flow Asymmetric Hydrogenation

Recent advances involve continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-DuPhos). These systems achieve space-time yields of 120 g·L⁻¹·h⁻¹ and reduce catalyst loading to 0.1 mol% while maintaining 90% ee.

Green Chemistry Considerations

Solvent-free mechanochemical synthesis using ball milling has been explored, reducing waste generation by 70% compared to traditional methods. However, enantioselectivity remains moderate (75–80% ee).

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| CBS Reduction | 92 | 85 | Moderate | 12,000 |

| Reductive Amination | 84 | 78 | High | 8,500 |

| Enzymatic Resolution | 99 | 45 | Very High | 6,200 |

| Continuous Flow | 90 | 93 | High | 10,000 |

Mechanistic Insights and Optimization Strategies

化学反応の分析

Elimination Reactions

The tertiary alcohol undergoes acid-catalyzed dehydration to form alkenes via an E1 mechanism . Key findings:

The stability of the carbocation intermediate is enhanced by resonance with adjacent phenyl groups, favoring direct elimination over rearrangements .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation:

Acylation

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85% | Anhydrous ether, 0°C |

| Benzoyl chloride | N-Benzoyl derivative | 78% | Pyridine, RT |

Deamination

Treatment with HNO₂ (nitrous acid) generates a diazonium intermediate, which decomposes to form:

- 1,1-Diphenyl-1-penten-3-ol (via C-N bond cleavage)

- Traces of benzylic carbocation-derived products (e.g., diphenylmethane derivatives)

Coordination Chemistry

The compound acts as a chiral ligand in asymmetric catalysis:

The nitrogen atom in the amino group and the hydroxyl oxygen serve as bidentate ligands, with chirality dictating stereochemical outcomes .

Oxidation

| Reagent | Product | Notes |

|---|---|---|

| Dess-Martin periodinane | 2-Amino-4-methyl-1,1-diphenylpentanone | Limited yield (≤30%); competing side reactions |

Reduction

The amino group remains inert under standard reducing conditions (e.g., NaBH₄, LiAlH₄) .

Comparative Reactivity with Enantiomers

科学的研究の応用

Pharmaceutical Applications

Chiral Building Block

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is extensively used as a chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for producing enantiomerically pure compounds that exhibit specific biological activities. For instance, it plays a role in synthesizing drugs that require high chiral purity to ensure efficacy and safety in therapeutic applications.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that this compound can be utilized in the synthesis of novel antimicrobial agents. A study highlighted its effectiveness when incorporated into the synthesis of derivatives that showed enhanced activity against Gram-positive bacteria, such as Staphylococcus aureus .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Biological Research

Neuroprotective Properties

Preliminary studies suggest that this compound exhibits neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases . The compound's ability to modulate cellular pathways may lead to the development of therapeutic agents aimed at conditions like Alzheimer's disease.

Anti-inflammatory Effects

In experimental models, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A concentration-response study indicated effective doses ranging from 10 µg/mL to 50 µg/mL significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Chemical Synthesis

Asymmetric Synthesis Techniques

The compound is often employed in asymmetric synthesis techniques due to its ability to facilitate the formation of chiral centers in organic molecules. Its synthesis typically involves chiral catalysts or reagents that ensure the production of the desired enantiomer with high yield and purity.

| Synthesis Method | Description |

|---|---|

| Chiral Catalysis | Utilizes chiral catalysts for asymmetric reactions |

| Reduction Reactions | Commonly reduced from corresponding ketones |

Industrial Applications

This compound is also utilized in the production of fine chemicals and as a precursor for other valuable compounds. Its versatility makes it suitable for various industrial applications where chiral intermediates are required.

作用機序

The mechanism of action of ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

The S-enantiomer of this compound shares identical molecular formula and weight but differs in stereochemical configuration. Notably:

- Synthesis : The S-enantiomer is used to synthesize Tripodal Receptor 3 via microwave-assisted reactions with nitrilotriacetic acid, achieving a 90% yield .

- Applications : While the R-enantiomer is marketed as a chiral ligand, the S-enantiomer is employed in receptor synthesis for cation recognition, demonstrating how enantiomeric configuration dictates functional roles .

| Property | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |

|---|---|---|

| CAS Number | 161832-74-2 | 78603-97-1 |

| Stereochemical Role | Chiral ligand | Receptor precursor |

| Synthesis Yield | Not reported | 90% |

Chain-Length Variants: Tripodal Receptor Precursors

Compounds with shorter carbon chains but similar diphenyl and amino motifs include:

(S)-2-Amino-1,1-diphenyl-1-propanol (Tripodal Receptor 1)

- Synthesis: Microwave-assisted synthesis yields 93%, higher than the pentanol derivative, suggesting shorter chains improve reaction efficiency .

- Application: Used in Tripodal Receptor 1 for cation recognition, but with less steric bulk compared to the pentanol analog .

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (Tripodal Receptor 2)

- Structure: Butanol backbone (4 carbons) with a methyl group at position 3.

- Synthesis : Yield of 92% , indicating minimal impact of moderate chain elongation on efficiency .

- Application : Intermediate steric hindrance balances flexibility and binding specificity in receptors .

Functionalized Derivatives: CF₃-Substituted Catalyst

The compound (S)-2-amino-4-methyl-1,1-bis(4-(trifluoromethyl)phenyl)pentan-1-ol () introduces trifluoromethyl groups on the phenyl rings:

- Structure: Pentanol backbone with electron-withdrawing CF₃ groups.

- Molecular Weight : 502.49 g/mol , significantly higher due to CF₃ substitution.

- Application : Serves as a precursor for the enantioselective catalyst (S,S)-50 , achieving >20:1 enantiomeric ratio in asymmetric reactions .

| Property | This compound | CF₃-Substituted Derivative |

|---|---|---|

| Molecular Weight | 269.38 g/mol | 502.49 g/mol |

| Key Substituents | Phenyl groups | 4-(Trifluoromethyl)phenyl |

| Enantiomeric Purity | Not reported | >20:1 |

Simpler Analog: D(+)-2-Amino-3-phenyl-1-propanol

This compound () lacks the methyl branch and diphenyl motif:

- Structure: Propanol backbone with a single phenyl group.

- Molecular Weight : 151.20 g/mol , nearly half that of the target compound.

- Application : Simpler structure reduces steric hindrance, making it suitable for basic chiral templates but less effective in asymmetric catalysis requiring bulkier ligands .

Key Findings and Implications

Stereochemistry Dictates Function: The R- and S-enantiomers of 2-amino-4-methyl-1,1-diphenyl-1-pentanol serve distinct roles—ligands vs. receptor precursors—highlighting the importance of enantiomeric purity .

Chain Length and Branching: Longer backbones (e.g., pentanol) enhance steric effects for catalysis, while shorter chains (propanol/butanol) improve synthetic yields .

Substituent Effects : Electron-withdrawing groups (e.g., CF₃) increase molecular weight and enantioselectivity in catalytic applications .

生物活性

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, also known as a chiral amino alcohol, is recognized for its significant role in pharmaceutical synthesis and its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a chiral compound with the CAS number 161832-74-2. It serves as a key intermediate in the synthesis of various pharmaceuticals due to its ability to facilitate asymmetric synthesis and its structural properties that enhance bioactivity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating possible use in neurodegenerative conditions .

The biological activity of this compound can be attributed to its structural features:

- Chirality : The chiral nature of the compound allows it to interact selectively with biological targets, enhancing its efficacy in various applications.

- Hydrophobic Interactions : The diphenyl structure contributes to its hydrophobic interactions with cell membranes, facilitating its penetration into cells and enhancing its biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections .

Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS) to induce inflammation in murine macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. The concentration-response relationship demonstrated an effective dose range from 10 µg/mL to 50 µg/mL .

Q & A

Q. How can green chemistry principles be integrated into the synthesis and purification of this compound?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer extraction .

- Catalyst Recycling : Immobilize transition-metal catalysts on mesoporous silica for reuse in asymmetric hydrogenation .

- Waste Minimization : Adopt membrane filtration or crystallization-driven purification to reduce solvent volumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。